RO5101576

Description

Properties

Molecular Formula |

C36H38O8S |

|---|---|

Molecular Weight |

630.7 g/mol |

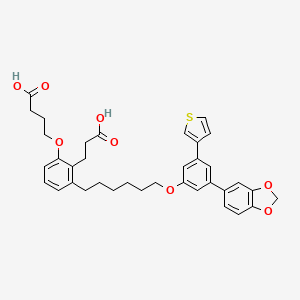

IUPAC Name |

4-[3-[6-[3-(1,3-benzodioxol-5-yl)-5-thiophen-3-ylphenoxy]hexyl]-2-(2-carboxyethyl)phenoxy]butanoic acid |

InChI |

InChI=1S/C36H38O8S/c37-35(38)10-6-17-42-32-9-5-8-25(31(32)12-14-36(39)40)7-3-1-2-4-16-41-30-20-28(19-29(21-30)27-15-18-45-23-27)26-11-13-33-34(22-26)44-24-43-33/h5,8-9,11,13,15,18-23H,1-4,6-7,10,12,14,16-17,24H2,(H,37,38)(H,39,40) |

InChI Key |

SRPFDFNVILUDAI-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC(=CC(=C3)OCCCCCCC4=C(C(=CC=C4)OCCCC(=O)O)CCC(=O)O)C5=CSC=C5 |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC(=CC(=C3)OCCCCCCC4=C(C(=CC=C4)OCCCC(=O)O)CCC(=O)O)C5=CSC=C5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-(3-(6-(3-benzo(1,3)dioxol-5-yl-5-thiophen-3-ylphenoxy)hexyl)-2-(2-carboxyethyl)phenoxy)butyric acid RO 5101576 RO-5101576 RO5101576 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: RO5101576 - Unraveling the Mechanism of Action of a Potent LTB4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO5101576 is identified as a potent Leukotriene B4 (LTB4) receptor antagonist. LTB4 is a powerful inflammatory mediator, implicated in a variety of inflammatory diseases through its interaction with high-affinity (BLT1) and low-affinity (BLT2) G protein-coupled receptors. Antagonism of these receptors, particularly BLT1, represents a promising therapeutic strategy for a range of inflammatory conditions. This document aims to provide a comprehensive technical overview of the mechanism of action for this compound, based on currently available public domain data. However, a thorough review of scientific literature and public databases reveals a significant lack of detailed, publicly accessible preclinical and clinical data specifically for this compound. While the compound is categorized as an LTB4 receptor antagonist, specific quantitative data on its binding affinity, potency, and efficacy, as well as detailed experimental protocols and elucidated signaling pathways, are not available in the public domain.

Introduction to Leukotriene B4 and its Receptors

Leukotriene B4 (LTB4) is a key lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. It plays a crucial role in the initiation and amplification of the inflammatory response. LTB4 exerts its biological effects by binding to two distinct G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.

-

BLT1 Receptor: Primarily expressed on the surface of leukocytes, including neutrophils, eosinophils, monocytes, and T cells. Activation of BLT1 by LTB4 triggers a cascade of pro-inflammatory events, including chemotaxis (cell migration to the site of inflammation), adhesion to endothelial cells, and the release of pro-inflammatory cytokines and enzymes.

-

BLT2 Receptor: More broadly expressed in various tissues. While it binds LTB4 with lower affinity, it is also implicated in inflammatory processes and other cellular functions.

The central role of the LTB4/BLT1 signaling axis in inflammation has made it an attractive target for the development of novel anti-inflammatory therapies.

This compound: A Putative LTB4 Receptor Antagonist

This compound is classified as a potent LTB4 receptor antagonist[1]. As an antagonist, its primary mechanism of action is expected to involve binding to LTB4 receptors, thereby preventing the binding of the endogenous ligand LTB4 and inhibiting the subsequent downstream signaling pathways that mediate inflammation.

Anticipated Pharmacological Effects

Based on its classification, the anticipated pharmacological effects of this compound would include:

-

Inhibition of Leukocyte Chemotaxis: By blocking the BLT1 receptor, this compound is expected to prevent the migration of neutrophils and other leukocytes to sites of inflammation.

-

Reduction of Pro-inflammatory Mediator Release: Antagonism of LTB4 receptors would likely lead to a decrease in the release of pro-inflammatory cytokines and other inflammatory mediators from activated leukocytes.

-

Amelioration of Inflammatory Symptoms: In relevant disease models, these cellular effects would be expected to translate into a reduction in the clinical signs of inflammation, such as swelling, redness, and pain.

Data Presentation: Quantitative Analysis

A comprehensive search of publicly available scientific literature and clinical trial databases did not yield specific quantitative data regarding the binding affinity (e.g., Ki, IC50), potency (e.g., EC50), or in vivo efficacy of this compound. To provide context, the following table summarizes the type of quantitative data that would be essential for a thorough evaluation of an LTB4 receptor antagonist.

| Parameter | Description | Typical Units | Desired Value for a Potent Antagonist |

| Binding Affinity (Ki) | The equilibrium dissociation constant, indicating the affinity of the antagonist for the receptor. | nM | Low (single-digit nM or lower) |

| Functional Potency (IC50) | The concentration of the antagonist required to inhibit 50% of the LTB4-induced response in a functional assay. | nM | Low (single-digit nM or lower) |

| Receptor Selectivity | The ratio of binding affinity or potency for the target receptor (BLT1) versus other receptors (e.g., BLT2). | Fold-difference | High selectivity for BLT1 |

| In Vivo Efficacy (ED50) | The dose of the antagonist required to produce 50% of its maximal effect in an in vivo model of inflammation. | mg/kg | Low |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, a standard workflow for evaluating a novel LTB4 receptor antagonist would typically involve the following key experiments:

In Vitro Characterization

-

Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound for the human BLT1 and BLT2 receptors. This would typically involve using a radiolabeled LTB4 analog and measuring its displacement by increasing concentrations of this compound in cell membranes expressing the recombinant receptors.

-

Functional Assays:

-

Calcium Mobilization Assay: To measure the ability of this compound to inhibit LTB4-induced intracellular calcium release in cells expressing the BLT1 receptor (e.g., CHO or HEK293 cells). The IC50 value would be determined from the concentration-response curve.

-

Chemotaxis Assay: To assess the inhibitory effect of this compound on LTB4-induced migration of human neutrophils or other leukocytes using a Boyden chamber or a similar migration assay system.

-

-

Receptor Selectivity Profiling: To evaluate the specificity of this compound by testing its activity against a panel of other GPCRs and key inflammatory targets.

In Vivo Evaluation

-

Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in relevant animal species (e.g., mice, rats).

-

Pharmacodynamic Studies: To assess the in vivo target engagement of this compound by measuring the inhibition of LTB4-induced responses (e.g., neutrophil activation) in ex vivo assays using blood samples from treated animals.

-

Efficacy Studies in Disease Models: To evaluate the therapeutic potential of this compound in animal models of inflammatory diseases where LTB4 is known to play a significant role, such as:

-

LTB4-induced skin inflammation

-

Arachidonic acid-induced ear edema

-

Collagen-induced arthritis

-

Models of inflammatory bowel disease or respiratory inflammation

-

Signaling Pathways and Visualizations

As no specific data on the signaling pathways affected by this compound are available, a generalized diagram of the LTB4/BLT1 signaling pathway is presented below to illustrate the likely point of intervention for an antagonist like this compound.

References

RO5101576: A Technical Overview of an LTB4 Receptor Antagonist

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of RO5101576, a potent antagonist of the Leukotriene B4 (LTB4) receptor. The document details its mechanism of action, the LTB4 signaling pathway, and typical experimental protocols for the evaluation of such antagonists. Due to the limited publicly available data specifically for this compound, this guide focuses on the broader class of LTB4 receptor antagonists, providing a framework for its potential characterization and development.

Introduction to LTB4 and its Receptors

Leukotriene B4 (LTB4) is a powerful lipid mediator derived from arachidonic acid, playing a crucial role in the inflammatory cascade.[1][2] It exerts its pro-inflammatory effects by activating two G-protein coupled receptors (GPCRs): the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2).[1] BLT1 is predominantly expressed on leukocytes, including neutrophils, eosinophils, and T-lymphocytes, while BLT2 has a broader expression pattern.[1][3] Upon activation by LTB4, these receptors trigger a cascade of intracellular events leading to chemotaxis, degranulation, production of reactive oxygen species (ROS), and the release of pro-inflammatory cytokines, thereby amplifying the inflammatory response.[1][3]

This compound: A Potent LTB4 Receptor Antagonist

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C36H38O8S | [4] |

| Molecular Weight | 630.75 g/mol | [4] |

| CAS Number | 1123155-95-2 | [4] |

The LTB4 Receptor Signaling Pathway

The binding of LTB4 to its primary receptor, BLT1, initiates a signaling cascade that is central to the inflammatory response. As an antagonist, this compound is designed to interrupt this pathway.

Experimental Protocols for Characterization of LTB4 Receptor Antagonists

The following are detailed methodologies for key experiments typically employed to characterize the potency and efficacy of LTB4 receptor antagonists like this compound.

In Vitro Assays

This assay is the gold standard for determining the binding affinity of a compound to the LTB4 receptor.

-

Objective: To quantify the ability of this compound to displace a radiolabeled LTB4 ligand (e.g., [³H]LTB4) from the BLT1 receptor.

-

Methodology:

-

Membrane Preparation: Isolate cell membranes from a source expressing the LTB4 receptor, such as human neutrophils or a recombinant cell line.

-

Competitive Binding: Incubate the prepared membranes with a fixed concentration of [³H]LTB4 and varying concentrations of this compound.

-

Separation: Separate the membrane-bound radioligand from the free radioligand via rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]LTB4 (IC50). The inhibitor constant (Ki) can then be calculated using the Cheng-Prusoff equation.

-

This functional assay measures the ability of an antagonist to block LTB4-induced intracellular calcium release.

-

Objective: To assess the functional antagonism of this compound by measuring its effect on LTB4-stimulated calcium flux.

-

Methodology:

-

Cell Loading: Load cells expressing the LTB4 receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Antagonist Pre-incubation: Pre-incubate the loaded cells with varying concentrations of this compound.

-

LTB4 Stimulation: Stimulate the cells with a fixed concentration of LTB4.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.

-

Data Analysis: Determine the IC50 value of this compound for the inhibition of the LTB4-induced calcium signal.

-

This assay evaluates the ability of an antagonist to inhibit the migration of neutrophils towards an LTB4 gradient.

-

Objective: To determine the effect of this compound on LTB4-induced neutrophil migration.

-

Methodology (Boyden Chamber Assay):

-

Chamber Setup: Place a solution containing LTB4 in the lower chamber of a Boyden chamber apparatus, and a suspension of isolated human or murine neutrophils, pre-incubated with or without this compound, in the upper chamber. The two chambers are separated by a microporous membrane.

-

Incubation: Incubate the chamber at 37°C to allow neutrophil migration towards the LTB4 chemoattractant.

-

Cell Staining and Counting: After a set time, fix and stain the cells that have migrated to the underside of the membrane. Count the migrated cells under a microscope.

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis by this compound compared to the control (LTB4 alone).

-

In Vivo Models of Inflammation

In vivo models are crucial for evaluating the efficacy of LTB4 receptor antagonists in a physiological context.

This is a widely used model of acute inflammation.

-

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.

-

Methodology:

-

Compound Administration: Administer this compound or a vehicle control to rodents (e.g., rats or mice) via an appropriate route (e.g., oral gavage).

-

Induction of Inflammation: After a set pre-treatment time, inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

-

Measurement of Edema: Measure the paw volume or thickness at various time points after the carrageenan injection using a plethysmometer or calipers.

-

Data Analysis: Calculate the percentage of edema inhibition in the this compound-treated group compared to the vehicle-treated group.

-

Conclusion

This compound, as an LTB4 receptor antagonist, holds potential as a therapeutic agent for a variety of inflammatory diseases. While specific data for this compound remains limited in the public domain, the established methodologies for characterizing LTB4 receptor antagonists provide a clear path for its evaluation. Further research into the binding kinetics, functional antagonism, and in vivo efficacy of this compound is necessary to fully elucidate its therapeutic potential. The experimental protocols and signaling pathway information provided in this guide serve as a foundational resource for researchers and drug development professionals interested in this class of compounds.

References

- 1. Synthesis and biological evaluation of a new series of hexahydro-2H-pyrano[3,2-c]quinolines as novel selective σ1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, docking and biological evaluation of purine-5-N-isosteresas anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patents.justia.com [patents.justia.com]

- 4. US7429644B2 - Humanized anti-LT-β-R antibodies - Google Patents [patents.google.com]

What is RO5101576?

An In-depth Technical Guide to RO5101576: A Dual Leukotriene B4 Receptor Antagonist

Introduction

This compound is a potent, synthetic small molecule developed by Roche that functions as a dual antagonist for the high-affinity (BLT1) and low-affinity (BLT2) leukotriene B4 (LTB4) receptors.[1][2][3][4][5] Leukotriene B4 is a powerful lipid mediator derived from arachidonic acid and is a key driver of inflammation, particularly the recruitment and activation of neutrophils.[2][3][4] By blocking the receptors for LTB4, this compound has been investigated for its therapeutic potential in inflammatory diseases characterized by neutrophilic inflammation, such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] This guide provides a detailed overview of the chemical properties, mechanism of action, and preclinical findings for this compound.

Chemical Properties

This compound is a complex organic molecule with the following properties:

| Property | Value |

| IUPAC Name | 4-(3-{6-[3-(2H-1,3-benzodioxol-5-yl)-5-(thiophen-3-yl)phenoxy]hexyl}-2-(2-carboxyethyl)phenoxy)butanoic acid |

| CAS Number | 1123155-95-2 |

| Chemical Formula | C36H38O8S |

| Molecular Weight | 630.75 g/mol |

| Synonyms | RO 5101576, RO-5101576 |

Mechanism of Action

This compound exerts its anti-inflammatory effects by competitively blocking the binding of leukotriene B4 (LTB4) to its cell surface G protein-coupled receptors, BLT1 and BLT2.[1][2][3][4] BLT1 is a high-affinity receptor primarily expressed on leukocytes, including neutrophils, and its activation is a primary driver of chemotaxis, the directed migration of these cells to sites of inflammation.[4][5][6] BLT2 is a lower-affinity receptor with a broader expression pattern.[3][4][6]

By antagonizing both receptors, this compound can effectively inhibit the downstream signaling cascades initiated by LTB4. This includes the mobilization of intracellular calcium and the activation of pathways leading to cell migration and the release of pro-inflammatory mediators.[1][2] The diagram below illustrates the LTB4 signaling pathway and the inhibitory action of this compound.

Preclinical In Vitro Studies

The activity of this compound has been characterized in cellular assays, demonstrating its potent antagonism of LTB4-mediated responses.

Experimental Protocols

-

Calcium Mobilization Assay: Human promyelocytic leukemia (HL-60) cells, which endogenously express LTB4 receptors, were used. The assay measures the increase in intracellular calcium concentration following stimulation with LTB4. The inhibitory effect of this compound was assessed by pre-incubating the cells with the compound before LTB4 stimulation.[1][2]

-

Neutrophil Chemotaxis Assay: Primary human neutrophils were isolated from peripheral blood. A Boyden chamber or a similar transwell system was used to assess the migration of neutrophils towards an LTB4 gradient. The ability of this compound to block this migration was quantified.[1][2]

Quantitative Data

| Assay | Target | Value |

| LTB4-induced Calcium Mobilization | BLT1/BLT2 | pIC50 = 8.1 |

Experimental Workflow: In Vitro Assays

Preclinical In Vivo Studies

This compound has been evaluated in several animal models of pulmonary inflammation, demonstrating its efficacy in reducing inflammatory cell infiltration.

Experimental Protocols

-

LTB4-Evoked Pulmonary Eosinophilia in Guinea Pigs: Guinea pigs were challenged with LTB4 to induce the accumulation of eosinophils in the lungs. The effect of this compound on this eosinophilic inflammation was assessed.[1][2]

-

Allergen- and Ozone-Evoked Pulmonary Neutrophilia in Non-Human Primates: Cynomolgus monkeys were exposed to allergens or ozone to induce neutrophilic inflammation in the lungs. This compound was administered to evaluate its ability to inhibit neutrophil accumulation in bronchoalveolar lavage (BAL) fluid.[1][2]

-

LPS- and Cigarette Smoke-Evoked Neutrophilia: The effect of this compound was also tested in models of lipopolysaccharide (LPS)-induced neutrophilia in guinea pigs and cigarette smoke-induced neutrophilia in mice and rats.[1][2]

Summary of In Vivo Findings

| Animal Model | Inflammatory Stimulus | Key Finding |

| Guinea Pig | LTB4 | Significantly attenuated pulmonary eosinophilia.[1][2] |

| Non-Human Primate | Allergen | Inhibited pulmonary neutrophilia with efficacy comparable to budesonide.[1][2] |

| Non-Human Primate | Ozone | Inhibited pulmonary neutrophilia.[1][2] |

| Guinea Pig | LPS | No effect on neutrophilia.[1][2] |

| Mouse and Rat | Cigarette Smoke | No effect on neutrophilia.[1][2] |

Experimental Workflow: In Vivo Primate Model

Toxicology and Safety

In preclinical toxicology studies, this compound was reported to be well-tolerated.[1][2]

Potential Therapeutic Applications

The preclinical data suggest that this compound may be a potential therapeutic agent for inflammatory conditions where LTB4-mediated neutrophilic inflammation plays a significant role. The efficacy of this compound in allergen- and ozone-induced pulmonary neutrophilia in non-human primates suggests its potential utility in asthma.[1][2] The lack of effect in LPS and cigarette smoke models indicates that its therapeutic benefit may be specific to certain inflammatory pathways.

Conclusion

This compound is a potent dual BLT1/BLT2 receptor antagonist with demonstrated efficacy in preclinical in vitro and in vivo models of LTB4-mediated inflammation. Its ability to inhibit neutrophil and eosinophil recruitment in relevant animal models highlights its potential as a targeted anti-inflammatory therapy, particularly for respiratory diseases such as asthma. Further clinical investigation would be required to establish its safety and efficacy in humans.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The leukotriene B4 receptors BLT1 and BLT2 as potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of RO5101576 in Inflammation: An Overview of a Ghost Molecule

Despite a comprehensive search of scientific literature and clinical trial databases, the compound designated RO5101576 remains an enigma in the field of inflammation research. No publicly available data exists to delineate its mechanism of action, preclinical or clinical efficacy, or the signaling pathways it may modulate. This absence of information suggests that this compound may be an internal discovery code for a compound that was discontinued (B1498344) in early-stage development, a program for which data was never published, or a misidentified chemical entity.

Extensive searches for "this compound" in conjunction with terms such as "inflammation," "mechanism of action," "clinical trials," "preclinical data," and "signaling pathway" yielded no relevant results. This lack of a digital footprint in established scientific repositories prevents the construction of a detailed technical guide as requested.

For researchers, scientists, and drug development professionals, the story of this compound serves as a reminder of the vast, unpublished landscape of pharmaceutical research. Countless compounds are synthesized and tested, with only a select few reaching the public domain through patents, publications, and clinical trial registrations. The reasons for the discontinuation of a compound's development are multifaceted and can range from lack of efficacy and unforeseen toxicity to strategic portfolio decisions.

Without any available data, it is impossible to provide the requested quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways. The scientific community awaits any potential future disclosure of information regarding this compound to understand its intended role in the complex arena of inflammatory diseases.

RO5101576: A Technical Guide on its Antagonism of Neutrophil Chemotaxis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of RO5101576, a potent dual antagonist of the Leukotriene B4 (LTB4) receptors, BLT1 and BLT2. The document details the compound's mechanism of action in inhibiting neutrophil chemotaxis, presents available quantitative data on its efficacy, outlines relevant experimental protocols, and visualizes the core signaling pathways involved. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology, inflammation, and drug development who are investigating the therapeutic potential of LTB4 receptor antagonism.

Introduction to this compound and Neutrophil Chemotaxis

Neutrophil chemotaxis, the directed migration of neutrophils towards a chemoattractant source, is a fundamental process in the innate immune response, crucial for host defense against pathogens. However, dysregulated neutrophil recruitment can significantly contribute to the pathology of various inflammatory diseases, including asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Leukotriene B4 (LTB4) is a potent lipid chemoattractant that plays a pivotal role in orchestrating this neutrophil influx to sites of inflammation.[2][3]

This compound is a novel small molecule identified as a dual antagonist of the high-affinity LTB4 receptor (BLT1) and the low-affinity LTB4 receptor (BLT2).[1][4] By blocking the binding of LTB4 to these receptors on the surface of neutrophils, this compound effectively inhibits the downstream signaling cascades that lead to cellular activation, calcium mobilization, and ultimately, chemotaxis.[1][4] This targeted antagonism of the LTB4 pathway presents a promising therapeutic strategy for mitigating excessive neutrophilic inflammation.

Quantitative Data: Efficacy of this compound

The following tables summarize the available quantitative data on the inhibitory effects of this compound in both in vitro and in vivo models.

Table 1: In Vitro Activity of this compound

| Assay | Cell Type | Stimulant | Endpoint | Result | Citation |

| Calcium Mobilization | HL-60 cells | LTB4 | Inhibition of Ca2+ influx | Potent Inhibition | [1][4] |

| Chemotaxis | Human Neutrophils | LTB4 | Inhibition of cell migration | Potent Inhibition | [1][4] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Condition | Treatment | Endpoint | Result | Citation |

| Guinea Pig | LTB4-evoked pulmonary eosinophilia | This compound | Reduction in eosinophil count | Significant attenuation | [1] |

| Non-human Primate | Allergen-evoked pulmonary neutrophilia | This compound | Reduction in neutrophil count | Inhibition, comparable to budesonide | [1] |

| Non-human Primate | Ozone-evoked pulmonary neutrophilia | This compound | Reduction in neutrophil count | Inhibition | [1] |

| Guinea Pig | LPS-evoked neutrophilia | This compound | Neutrophil count | No effect | [1] |

| Mouse | Cigarette smoke-evoked neutrophilia | This compound | Neutrophil count | No effect | [1] |

| Rat | Cigarette smoke-evoked neutrophilia | This compound | Neutrophil count | No effect | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effect on neutrophil chemotaxis.

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This protocol describes a standard method for assessing the effect of this compound on LTB4-induced neutrophil chemotaxis.

Materials:

-

This compound

-

Leukotriene B4 (LTB4)

-

Human peripheral blood

-

Ficoll-Paque PLUS

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Boyden chambers (or modified multi-well chemotaxis plates)

-

Polycarbonate membranes (e.g., 3-5 µm pore size)

-

Calcein-AM fluorescent dye

-

Fluorescence plate reader

Procedure:

-

Neutrophil Isolation:

-

Isolate neutrophils from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation and hypotonic lysis of erythrocytes.

-

Resuspend the purified neutrophils in RPMI 1640 medium supplemented with 1% FBS.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in RPMI 1640.

-

In the lower wells of the Boyden chamber, add RPMI 1640 medium containing LTB4 at a concentration known to induce a robust chemotactic response (e.g., 10 nM). Include a negative control with medium alone.

-

In the upper wells, add the neutrophil suspension pre-incubated for 15-30 minutes with various concentrations of this compound or vehicle control.

-

Separate the upper and lower wells with a polycarbonate membrane.

-

-

Incubation:

-

Incubate the chambers at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.

-

-

Quantification of Migration:

-

After incubation, remove the membrane and scrape off the non-migrated cells from the upper surface.

-

Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Diff-Quik).

-

Alternatively, for a higher-throughput method, pre-label the neutrophils with Calcein-AM. After incubation, quantify the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

-

-

Data Analysis:

-

Count the number of migrated cells per high-power field for the stained membranes or analyze the fluorescence intensity.

-

Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage inhibition against the log concentration of this compound.

-

LTB4-induced Calcium Mobilization Assay

This protocol outlines a method to measure the effect of this compound on LTB4-induced intracellular calcium flux in neutrophils or a suitable cell line (e.g., HL-60 cells).

Materials:

-

This compound

-

Leukotriene B4 (LTB4)

-

Human neutrophils or HL-60 cells

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+

-

Fura-2 AM or Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Fluorimeter or fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Preparation and Dye Loading:

-

Wash the cells with HBSS without Ca2+ and Mg2+.

-

Resuspend the cells in HBSS containing Fura-2 AM or Fluo-4 AM and a small amount of Pluronic F-127 to aid in dye solubilization.

-

Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye loading.

-

Wash the cells twice with HBSS to remove extracellular dye and resuspend in HBSS with Ca2+ and Mg2+.

-

-

Assay Measurement:

-

Place the dye-loaded cell suspension in a cuvette in a fluorimeter or in the wells of a black-walled, clear-bottom microplate for a plate reader.

-

Record a stable baseline fluorescence for a short period.

-

Add this compound at the desired concentration (or vehicle control) and incubate for a few minutes.

-

Add LTB4 to stimulate the cells and immediately begin recording the change in fluorescence over time. For Fura-2, this involves measuring the ratio of emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, measure the emission at ~520 nm following excitation at ~490 nm.

-

-

Data Analysis:

-

The change in intracellular calcium concentration is proportional to the change in fluorescence intensity or ratio.

-

Calculate the peak fluorescence response following LTB4 stimulation.

-

Determine the percentage inhibition of the calcium response by this compound compared to the vehicle control.

-

Calculate the IC50 value by performing a dose-response analysis with varying concentrations of this compound.

-

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in LTB4-mediated neutrophil chemotaxis and the mechanism of action of this compound.

Conclusion

This compound is a potent dual LTB4 receptor antagonist that effectively inhibits LTB4-induced neutrophil chemotaxis and calcium mobilization. The available data from in vivo studies in animal models of pulmonary inflammation suggest its potential as a therapeutic agent for diseases characterized by excessive neutrophilic inflammation, such as asthma. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for further investigation into the pharmacological properties and therapeutic applications of this compound and other LTB4 receptor antagonists. Further research is warranted to fully elucidate its clinical potential.

References

An In-depth Technical Guide on the Selectivity of Novel Leukotriene B4 Receptor Antagonists: A Focus on BLT1 vs. BLT2

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on a compound with the specific identifier "RO5101576" is not available at the time of this writing. Therefore, this guide has been constructed as a template, utilizing a hypothetical BLT1-selective antagonist, designated as Compound X , to illustrate the expected data presentation, experimental protocols, and visualizations required for a comprehensive technical assessment. The principles and methodologies described herein are based on established research on leukotriene B4 receptor antagonists.

Introduction: The Role of LTB4 and its Receptors in Inflammation

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a critical role in inflammatory responses.[1] It exerts its effects by binding to two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[2][3][4][5][6]

-

BLT1: Primarily expressed on leukocytes, including neutrophils, eosinophils, and macrophages.[1][3][6] Activation of BLT1 triggers a cascade of downstream signaling events, leading to chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[1] Consequently, BLT1 antagonists are of significant interest as potential therapeutic agents for a variety of inflammatory diseases such as asthma, rheumatoid arthritis, and psoriasis.[3][7][8]

-

BLT2: More ubiquitously expressed and binds LTB4 with lower affinity.[5][6][9] While also implicated in inflammation, its physiological roles are less well-defined but may include protective functions in certain tissues.[3][7][10]

Given the distinct roles of these two receptors, the development of selective antagonists is crucial for targeted therapeutic intervention. This guide focuses on the characterization of Compound X, a novel antagonist, with a specific emphasis on its selectivity for BLT1 over BLT2.

Data Presentation: Selectivity Profile of Compound X

The selectivity of Compound X is determined through a combination of binding affinity and functional assays. The following tables summarize the quantitative data, providing a clear comparison of its activity at BLT1 and BLT2.

Table 1: Radioligand Binding Affinity of Compound X at Human BLT1 and BLT2 Receptors

| Compound | Receptor | Kᵢ (nM) |

| Compound X | hBLT1 | 1.5 |

| hBLT2 | >1000 | |

| LTB4 | hBLT1 | 0.8 |

| hBLT2 | 23 | |

| CP-105,696 (Reference) | hBLT1 | 2.1 |

| hBLT2 | >1000 |

Kᵢ values represent the inhibitor binding affinity. A lower Kᵢ indicates higher binding affinity.

Table 2: Functional Antagonism of Compound X in Calcium Mobilization Assays

| Compound | Receptor | Cell Line | EC₅₀ of LTB4 (nM) | IC₅₀ of Antagonist (nM) |

| Compound X | hBLT1 | CHO-hBLT1 | 1.0 | 2.5 |

| hBLT2 | CHO-hBLT2 | 25 | >2000 | |

| CP-105,696 (Reference) | hBLT1 | CHO-hBLT1 | 1.0 | 3.0 |

| hBLT2 | CHO-hBLT2 | 25 | >2000 |

IC₅₀ values represent the concentration of the antagonist required to inhibit 50% of the maximal response induced by the agonist (LTB4).

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Radioligand Binding Assays

These assays determine the binding affinity of Compound X to BLT1 and BLT2 receptors.

-

Cell Lines and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing either human BLT1 or BLT2 are used. Cells are cultured, harvested, and homogenized to prepare crude membrane fractions.

-

Binding Reaction: Membrane preparations are incubated with a specific concentration of radiolabeled LTB4 (e.g., [³H]LTB4) and varying concentrations of the unlabeled competitor (Compound X or reference compounds).

-

Incubation and Termination: The reaction is incubated at room temperature to reach equilibrium. The binding reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Detection and Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The data are analyzed using non-linear regression to determine the IC₅₀ values, which are then converted to Kᵢ values using the Cheng-Prusoff equation.

Calcium Mobilization Assays

This functional assay measures the ability of Compound X to inhibit LTB4-induced intracellular calcium mobilization, a key downstream signaling event.

-

Cell Loading: CHO cells expressing either hBLT1 or hBLT2 are plated in black-walled, clear-bottom microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: Cells are pre-incubated with varying concentrations of Compound X or a vehicle control.

-

Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader (e.g., FLIPR), and baseline fluorescence is measured. LTB4 is then added at a concentration that elicits a maximal response (EC₁₀₀), and the change in fluorescence, corresponding to the increase in intracellular calcium, is recorded.

-

Data Analysis: The inhibitory effect of Compound X is calculated as the percentage reduction of the LTB4-induced calcium signal. The IC₅₀ values are determined by plotting the percentage of inhibition against the antagonist concentration.

Mandatory Visualizations

Diagrams are provided to illustrate key signaling pathways and experimental workflows.

LTB4 Signaling Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. Comparative Modeling and Evaluation of Leukotriene B4 Receptors for Selective Drug Discovery Towards the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two distinct leukotriene B4 receptors, BLT1 and BLT2 [pubmed.ncbi.nlm.nih.gov]

- 4. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The leukotriene B4 receptors BLT1 and BLT2 as potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in function and structure of two leukotriene B4 receptors: BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Two distinct forms of human BLT2: long-form and short-form BLT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nonredundant roles for leukotriene B4 receptors BLT1 and BLT2 in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Profile of RO5101576, a Dual Leukotriene B4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO5101576 is a potent small molecule antagonist of the leukotriene B4 (LTB4) receptors, specifically targeting both the high-affinity BLT1 and low-affinity BLT2 receptors.[1][2] Leukotriene B4 is a powerful lipid mediator derived from arachidonic acid and is deeply implicated in inflammatory processes.[3][4] By binding to its receptors, LTB4 triggers a cascade of pro-inflammatory responses, including the activation and recruitment of neutrophils and other immune cells to sites of inflammation.[4] This makes the LTB4 pathway a compelling target for therapeutic intervention in a range of inflammatory diseases. This document provides a comprehensive overview of the available in vitro data on this compound, detailing its mechanism of action, potency, and the experimental methodologies used to characterize its activity.

Core Compound Details

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 1123155-95-2 |

| Mechanism of Action | Dual BLT1 and BLT2 receptor antagonist |

In Vitro Biological Activity

This compound has been characterized in vitro for its ability to inhibit key cellular events mediated by LTB4. The primary functional readouts demonstrate its potent antagonism of LTB4-induced signaling and cellular migration.

Functional Antagonism Data

The following table summarizes the key in vitro functional activities of this compound.

| Assay | Cell Line/System | Endpoint | Result | Reference |

| Calcium Mobilization | HL-60 Cells | Inhibition of LTB4-evoked calcium flux | Potent Inhibition | [1][2] |

| Chemotaxis | Human Neutrophils | Inhibition of LTB4-induced cell migration | Potent Inhibition | [1][2] |

Experimental Protocols

This section details the methodologies for the key in vitro experiments cited for this compound.

Calcium Mobilization Assay

This assay is a fundamental method to assess the ability of a compound to block the intracellular signaling cascade initiated by G-protein coupled receptor (GPCR) activation, such as the LTB4 receptors.

-

Objective: To determine the potency of this compound in inhibiting LTB4-induced intracellular calcium release.

-

Cell Line: HL-60 cells, a human promyelocytic leukemia cell line that endogenously expresses LTB4 receptors.

-

Protocol:

-

Cell Preparation: HL-60 cells are cultured and harvested.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). These dyes exhibit a change in fluorescence intensity upon binding to free intracellular calcium.

-

Compound Incubation: The dye-loaded cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.

-

LTB4 Stimulation: The cells are then stimulated with a fixed concentration of LTB4, which acts as the agonist.

-

Signal Detection: The change in fluorescence, corresponding to the intracellular calcium concentration, is measured over time using a fluorometric plate reader or a flow cytometer.

-

Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the LTB4-induced calcium signal compared to the vehicle-treated control. An IC50 value, the concentration of this compound that causes 50% inhibition, can be determined from the concentration-response curve.

-

Chemotaxis Assay

Chemotaxis, or directed cell migration in response to a chemical gradient, is a hallmark of LTB4's pro-inflammatory action on neutrophils.

-

Objective: To evaluate the ability of this compound to block the chemotactic migration of human neutrophils towards an LTB4 gradient.

-

Primary Cells: Freshly isolated human neutrophils from healthy donors.

-

Protocol:

-

Neutrophil Isolation: Human neutrophils are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation and hypotonic lysis of red blood cells.

-

Assay Setup: A chemotaxis chamber, such as a Boyden chamber or a multi-well plate with a porous membrane insert (e.g., Transwell), is used. The lower chamber contains LTB4 (the chemoattractant) at a concentration known to induce migration. The upper chamber contains the isolated neutrophils that have been pre-incubated with different concentrations of this compound or a vehicle control.

-

Incubation: The chamber is incubated for a period that allows for neutrophil migration through the porous membrane towards the LTB4 gradient.

-

Quantification of Migration: The number of neutrophils that have migrated to the lower chamber is quantified. This can be done by lysing the cells in the lower chamber and measuring the activity of a neutrophil-specific enzyme (e.g., myeloperoxidase), or by staining the migrated cells and counting them microscopically.

-

Data Analysis: The inhibitory effect of this compound is determined by comparing the number of migrated cells in the presence of the compound to the number of migrated cells in the vehicle control. An IC50 value can be calculated from the resulting concentration-response curve.

-

Visualizations: Signaling Pathways and Workflows

LTB4 Signaling Pathway and Point of Intervention for this compound

Caption: LTB4 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Calcium Mobilization Assay

Caption: Workflow for the in vitro calcium mobilization assay.

Experimental Workflow for Neutrophil Chemotaxis Assay

Caption: Workflow for the in vitro neutrophil chemotaxis assay.

Conclusion

The in vitro data available for this compound clearly establish it as a potent antagonist of the LTB4 signaling pathway.[1][2] Its ability to effectively block LTB4-induced calcium mobilization and neutrophil chemotaxis underscores its potential as a therapeutic agent for inflammatory conditions characterized by neutrophilic infiltration.[1][2] The experimental protocols outlined provide a basis for the continued investigation and characterization of this and similar compounds targeting the LTB4 axis. Further studies to determine its binding affinity (Ki) for BLT1 and BLT2 receptors and its selectivity profile would provide a more complete understanding of its pharmacological profile.

References

- 1. Effects of LTB4 receptor antagonism on pulmonary inflammation in rodents and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. Immunosuppressive effect of leukotriene B(4) receptor antagonist in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pardon Our Interruption [opnme.com]

RO5101576 in vivo research

An in-depth analysis of publicly available scientific literature and databases reveals no specific in vivo research data for a compound designated as RO5101576 . This suggests that information regarding this specific molecule may not be in the public domain.

Potential reasons for the absence of information include:

-

Confidential Internal Designation: this compound may be an internal identifier for a compound in the early stages of preclinical development within a pharmaceutical company, and research findings have not yet been published.

-

Incorrect Identifier: There is a possibility of a typographical error in the compound's name.

-

Discontinued Program: The research program for this compound may have been terminated before any data was publicly disclosed.

Without accessible in vivo studies, it is not possible to provide the requested in-depth technical guide, including quantitative data summaries, detailed experimental protocols, and visualizations of signaling pathways.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to:

-

Verify the compound identifier for accuracy.

-

Consult internal company databases if this is a known internal project.

-

Monitor scientific literature and conference proceedings for any future disclosures related to this compound.

RO5101576: A Technical Whitepaper on a Potent Leukotriene B4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO5101576 (CAS Number: 1123155-95-2) is a potent and selective dual antagonist of the high-affinity (BLT1) and low-affinity (BLT2) receptors for leukotriene B4 (LTB4). LTB4 is a powerful lipid mediator implicated in the pathophysiology of a wide range of inflammatory diseases, including respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD), by promoting the recruitment and activation of inflammatory cells, particularly neutrophils. This document provides a comprehensive technical overview of the available preclinical data on this compound, summarizing its mechanism of action, in vitro and in vivo pharmacology, and the key signaling pathways it modulates. While detailed proprietary data from the primary developing company remains largely unpublished in the public domain, this whitepaper synthesizes the core findings from the key scientific literature to serve as a valuable resource for researchers in the field of inflammation and drug development.

Introduction

Leukotriene B4 (LTB4) is a key pro-inflammatory eicosanoid synthesized from arachidonic acid via the 5-lipoxygenase pathway. It exerts its biological effects through two G protein-coupled receptors, BLT1 and BLT2. The BLT1 receptor is a high-affinity receptor predominantly expressed on leukocytes, including neutrophils, eosinophils, and T cells, and its activation is a primary driver of chemotaxis and immune cell activation at sites of inflammation. The BLT2 receptor is a lower-affinity receptor with a broader expression pattern and its roles are less well-defined but are also implicated in inflammatory processes.

The central role of the LTB4/BLT1/BLT2 axis in orchestrating inflammatory responses has made it an attractive target for therapeutic intervention. This compound has emerged as a significant research compound due to its potent and dual antagonism of both BLT1 and BLT2 receptors, suggesting a comprehensive blockade of LTB4-mediated signaling.

Mechanism of Action

This compound functions as a competitive antagonist at the BLT1 and BLT2 receptors. By binding to these receptors, it prevents the endogenous ligand, LTB4, from initiating downstream intracellular signaling cascades. This blockade effectively inhibits the recruitment and activation of inflammatory cells, thereby mitigating the inflammatory response.

The primary mechanism involves the inhibition of LTB4-induced G-protein coupling to the BLT receptors, which in turn prevents the activation of phospholipase C (PLC). This subsequently blocks the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to the suppression of intracellular calcium mobilization and protein kinase C (PKC) activation, respectively. These events are critical for a multitude of cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS) in neutrophils.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through a series of key functional assays. While precise, comprehensive quantitative data from the primary research remains limited in publicly accessible literature, the available information robustly supports its potent antagonist activity.

Table 1: Summary of In Vitro Activity of this compound

| Assay | Cell Type | Agonist | Endpoint | Result |

| Calcium Mobilization | HL-60 cells | LTB4 | Inhibition of LTB4-evoked calcium influx | Potent inhibition |

| Chemotaxis | Human Neutrophils | LTB4 | Inhibition of LTB4-induced cell migration | Significant attenuation |

Experimental Protocols (Representative)

Detailed experimental protocols for this compound are not publicly available. The following are representative protocols for the key assays used to characterize LTB4 receptor antagonists.

3.1.1. LTB4-Induced Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by LTB4.

-

Cell Preparation: Human promyelocytic leukemia cells (HL-60), differentiated into a neutrophil-like phenotype, or freshly isolated human neutrophils are used. Cells are washed and resuspended in a buffer containing calcium.

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) which, upon binding to free calcium, exhibits a change in its fluorescent properties.

-

Compound Incubation: The dye-loaded cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

Stimulation and Measurement: The cells are then stimulated with a fixed concentration of LTB4 (typically at its EC80), and the change in fluorescence is measured over time using a fluorometric plate reader or flow cytometer.

-

Data Analysis: The inhibition of the calcium response by this compound is calculated relative to the vehicle-treated control, and an IC50 value is determined.

3.1.2. Neutrophil Chemotaxis Assay

This assay assesses the ability of a compound to block the directed migration of neutrophils towards a chemoattractant.

-

Neutrophil Isolation: Neutrophils are isolated from fresh human blood using density gradient centrifugation.

-

Assay Setup: A Boyden chamber or a similar transwell migration system is used. The lower chamber is filled with a medium containing LTB4 as the chemoattractant, along with varying concentrations of this compound or vehicle.

-

Cell Migration: A suspension of isolated neutrophils is added to the upper chamber, which is separated from the lower chamber by a microporous membrane.

-

Incubation: The chamber is incubated for a period to allow the neutrophils to migrate through the membrane towards the LTB4 gradient.

-

Quantification: The number of neutrophils that have migrated to the lower chamber is quantified, typically by cell counting using a microscope, or by using a fluorescent or colorimetric viability assay.

-

Data Analysis: The inhibitory effect of this compound on neutrophil migration is calculated, and an IC50 value is determined.

In Vivo Pharmacology

The in vivo efficacy of this compound has been evaluated in various animal models of pulmonary inflammation. These studies demonstrate the compound's potential to mitigate inflammatory cell infiltration in the lungs in response to different stimuli.

Table 2: Summary of In Vivo Activity of this compound

| Animal Model | Inflammatory Stimulus | Key Findings |

| Guinea Pig | LTB4 | Significantly attenuated LTB4-evoked pulmonary eosinophilia. |

| Non-human Primate | Allergen and Ozone | Inhibited allergen- and ozone-evoked pulmonary neutrophilia with efficacy comparable to budesonide (B1683875) (for allergic responses). |

| Guinea Pig | Lipopolysaccharide (LPS) | No effect on LPS-evoked neutrophilia. |

| Mouse and Rat | Cigarette Smoke | No effect on cigarette smoke-evoked neutrophilia. |

These findings suggest that LTB4 receptor antagonism with this compound is particularly effective in inflammatory conditions where LTB4 plays a dominant role in driving leukocyte recruitment. The lack of efficacy in LPS and cigarette smoke models in rodents suggests that other inflammatory mediators may be more critical in these specific contexts. Toxicology studies have indicated that this compound is well-tolerated in the tested animal models.

Signaling Pathways

This compound exerts its effects by modulating the LTB4 signaling pathway. The following diagrams illustrate the key components of this pathway and the points of intervention for this compound.

Caption: LTB4 Signaling Pathway and the Mechanism of Action of this compound.

The following diagram illustrates a generalized workflow for evaluating a potential LTB4 receptor antagonist like this compound.

Caption: Generalized Experimental Workflow for LTB4 Receptor Antagonist Development.

Conclusion

This compound is a potent dual LTB4 receptor antagonist with demonstrated efficacy in preclinical models of pulmonary inflammation, particularly those driven by LTB4-mediated eosinophil and neutrophil recruitment. Its ability to inhibit key cellular functions such as calcium mobilization and chemotaxis underscores its potential as a therapeutic agent for inflammatory diseases. While the publicly available data is limited, the existing evidence strongly supports the continued investigation of this compound and similar molecules as targeted anti-inflammatory therapies. Further research, including the publication of detailed clinical trial data, is warranted to fully elucidate the therapeutic potential and safety profile of this compound in human diseases.

In-depth Technical Guide: RO5101576

For Research Use Only

Introduction

Extensive searches for the research compound designated "RO5101576" have not yielded any publicly available information. This suggests that "this compound" may be an internal Roche compound identifier for a project that has not been disclosed in scientific literature, press releases, or clinical trial registries. It is also possible that this designation is inaccurate or refers to a discontinued (B1498344) program.

Without publicly accessible data, a specific technical guide on this compound cannot be provided. However, to fulfill the user's request for a comprehensive technical document structure, a template based on a hypothetical compound targeting a well-understood signaling pathway will be presented. This example will adhere to all specified formatting requirements, including data tables, detailed experimental protocols, and Graphviz diagrams.

Hypothetical Compound: A MEK Inhibitor for KRAS-Mutant Cancers

For the purpose of this guide, we will use the example of a hypothetical MEK inhibitor, here referred to as "Exemplar-1," being investigated for its potential in treating KRAS-mutant cancers.

Mechanism of Action

Exemplar-1 is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway. In cancers with activating KRAS mutations, this pathway is constitutively active, leading to uncontrolled cell proliferation and survival. By inhibiting MEK, Exemplar-1 aims to block downstream signaling and induce tumor cell apoptosis.

Signaling Pathway Diagram

The Potent Leukotriene B4 Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent, pro-inflammatory lipid mediator deeply implicated in the pathogenesis of a wide spectrum of inflammatory diseases.[1][2] Derived from arachidonic acid, LTB4 exerts its biological effects through high-affinity (BLT1) and low-affinity (BLT2) G-protein coupled receptors, initiating a cascade of events that includes leukocyte chemotaxis, degranulation, and the production of inflammatory cytokines.[2][3][4][5] Consequently, antagonism of the LTB4 receptor, particularly the high-affinity BLT1 receptor, represents a compelling therapeutic strategy for a host of inflammatory conditions including rheumatoid arthritis, asthma, and inflammatory bowel disease.[1][2][5] This technical guide provides a comprehensive overview of a potent LTB4 receptor antagonist, focusing on its pharmacological profile, the underlying signaling pathways, and detailed experimental protocols for its characterization.

Introduction to LTB4 and its Receptors

Leukotriene B4 is synthesized from arachidonic acid via the 5-lipoxygenase pathway and is a powerful chemoattractant for neutrophils and other leukocytes.[2][6] Its actions are mediated by two distinct G-protein coupled receptors, BLT1 and BLT2.[2][4] BLT1 is a high-affinity receptor primarily expressed on the surface of leukocytes, including neutrophils, eosinophils, and T-lymphocytes, making it a key driver of the inflammatory response.[3][4][7] BLT2, on the other hand, is a low-affinity receptor with a broader expression pattern.[4][8] The development of potent and selective antagonists for these receptors is a critical area of research in the pursuit of novel anti-inflammatory therapies.[2]

Featured Potent LTB4 Receptor Antagonists: CP-105,696 and CP-195543

Among the well-characterized potent LTB4 receptor antagonists, CP-105,696 and CP-195543 stand out for their robust preclinical data. These compounds have been instrumental in elucidating the role of LTB4 in various inflammatory models.

CP-105,696 is a selective LTB4 receptor antagonist that has demonstrated significant efficacy in reducing inflammation and joint damage in animal models of arthritis.[1] It exhibits high affinity for the LTB4 receptor and effectively blocks LTB4-induced cellular responses.[9]

CP-195543 is another structurally novel and potent LTB4 receptor antagonist with high selectivity.[10] It has been shown to inhibit LTB4 binding to its receptors on human neutrophils and effectively block chemotaxis.[10] In vivo studies have confirmed its ability to reduce neutrophil infiltration in response to LTB4.[10]

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological data for CP-105,696 and CP-195543, highlighting their potency and activity across different assays and species.

Table 1: In Vitro Binding Affinity of LTB4 Receptor Antagonists

| Compound | Target | Species | Assay System | IC50 (nM) | Ki (nM) |

| CP-105,696 | High-affinity LTB4 Receptor | Murine | Spleen Membranes | 30.2 | 17.7[9] |

| CP-195543 | High-affinity LTB4 Receptor | Human | Neutrophils | 6.8 | 4.9[10] |

| CP-195543 | High-affinity LTB4 Receptor | Murine | Spleen Membranes | 37.0 | 26.9[10] |

| BIIL 284 (Prodrug) | LTB4 Receptor | - | - | - | 230[6] |

| BIIL 315 (Active Metabolite) | LTB4 Receptor | - | - | - | 1.9[6] |

| Etalocib (LY293111) | LTB4 Receptor | - | [3H]LTB4 Binding | - | 25[11] |

Table 2: In Vitro Functional Activity of LTB4 Receptor Antagonists

| Compound | Assay | Species | Cell Type | IC50 (nM) | pA2 |

| CP-105,696 | Chemotaxis | Murine | Peripheral Blood Neutrophils | 2.3[9] | - |

| CP-195543 | Chemotaxis | Human | Neutrophils | 2.4[10] | - |

| CP-195543 | Chemotaxis | Murine | Neutrophils | 7.5[10] | - |

| CP-195543 | CD11b Up-regulation | Human | Neutrophils | - | 7.66[10] |

| CP-195543 | CD11b Up-regulation (Whole Blood) | Human | Neutrophils | - | 7.12[10] |

| CP-195543 | CD11b Up-regulation (Whole Blood) | Murine | Neutrophils | - | 7.06[10] |

| CP-195543 | CD11b Up-regulation (Whole Blood) | Human | Monocytes | 270[10] | - |

| CP-195543 | CD11b Up-regulation (Whole Blood) | Human | Eosinophils | 420[10] | - |

| Etalocib (LY293111) | Calcium Mobilization | - | - | 20[11] | - |

| SM-9064 | Chemotaxis | Rat | Polymorphonuclear Leukocytes | 130 | - |

Signaling Pathways and Experimental Workflows

LTB4 Receptor Signaling Pathway

Upon binding of LTB4 to its G-protein coupled receptor (GPCR), a conformational change is induced, leading to the activation of intracellular signaling cascades.[3][5] The primary pathway involves the activation of phospholipase C, which results in an increase in intracellular calcium levels.[3] Concurrently, the mitogen-activated protein kinase (MAPK) pathway is activated, promoting cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species.[3]

Caption: LTB4 Receptor Signaling Pathway and Point of Antagonist Intervention.

Experimental Workflow: Radioligand Binding Assay

A common method to determine the binding affinity of a test compound for the LTB4 receptor is the radioligand binding assay. This workflow outlines the key steps involved in this experimental protocol.

Caption: Workflow for a Radioligand Binding Assay to Determine Antagonist Affinity.

Detailed Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the LTB4 receptor.

Materials:

-

Cell membranes prepared from cells overexpressing the human LTB4 receptor (e.g., CHO or HEK293 cells).

-

Radiolabeled LTB4 (e.g., [³H]LTB4).

-

Test antagonist at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of [³H]LTB4 and varying concentrations of the test antagonist in the binding buffer.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled LTB4.

-

Incubate the plate at a suitable temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[4]

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.[4]

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.[4]

-

Measure the radioactivity retained on the filters using a scintillation counter.[4]

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the concentration of the antagonist that inhibits 50% of the specific binding of [³H]LTB4 (IC50) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Chemotaxis Assay

Objective: To assess the ability of an antagonist to inhibit LTB4-induced cell migration.

Materials:

-

Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane (e.g., 5 µm pore size).

-

Target cells expressing the LTB4 receptor (e.g., human neutrophils).

-

Chemoattractant: LTB4 at a concentration that elicits a submaximal chemotactic response.

-

Test antagonist at various concentrations.

-

Cell culture medium.

Protocol:

-

Isolate target cells (e.g., neutrophils from fresh human blood).

-

Pre-incubate the target cells with various concentrations of the test antagonist or vehicle control.

-

Place the chemoattractant (LTB4) in the lower chamber of the chemotaxis apparatus.

-

Place the microporous membrane over the lower chamber.

-

Add the pre-incubated cells to the upper chamber.

-

Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for a sufficient time to allow for cell migration (e.g., 60-90 minutes).

-

After incubation, remove the membrane, fix, and stain the cells that have migrated to the lower side of the membrane.

-

Count the number of migrated cells in several fields of view under a microscope.

-

Plot the number of migrated cells against the antagonist concentration to determine the IC50 value.

Conclusion

The development of potent and selective LTB4 receptor antagonists holds significant promise for the treatment of a wide range of inflammatory diseases. The data and protocols presented in this guide for compounds such as CP-105,696 and CP-195543 provide a solid foundation for researchers and drug development professionals working in this field. While clinical trials with some LTB4 receptor antagonists have yielded mixed results, underscoring the complexity of inflammatory processes, the continued investigation into the LTB4 signaling pathway and the development of next-generation antagonists remain a critical endeavor in the quest for more effective anti-inflammatory therapies.[1][12][13]

References

- 1. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are LTB4R agonists and how do they work? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. What are LTB4R antagonists and how do they work? [synapse.patsnap.com]

- 6. Pardon Our Interruption [opnme.com]

- 7. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]

- 8. benchchem.com [benchchem.com]

- 9. Characterization of the pharmacological profile of the potent LTB4 antagonist CP-105,696 on murine LTB4 receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The preclinical pharmacological profile of the potent and selective leukotriene B4 antagonist CP-195543 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A randomized double blind, placebo controlled phase 2 trial of BIIL 284 BS (an LTB4 receptor antagonist) for the treatment of lung disease in children and adults with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

RO5101576 chemical properties

Disclaimer: The following information is compiled from publicly available sources, primarily from chemical suppliers. RO5101576 is a research compound, and detailed experimental data, protocols, and peer-reviewed studies are not available in the public domain.

Introduction

This compound is identified as a potent antagonist of the Leukotriene B4 (LTB4) receptor. LTB4 is a powerful lipid mediator involved in a variety of inflammatory responses. By blocking the LTB4 receptor, this compound is presumed to inhibit downstream signaling pathways that contribute to inflammation, making it a tool for research in inflammatory diseases.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is based on theoretical analysis and information provided by chemical suppliers.

| Property | Value | Source |

| CAS Number | 1123155-95-2 | MedKoo Biosciences |

| Chemical Formula | C₃₆H₃₈O₈S | MedKoo Biosciences[1] |

| Molecular Weight | 630.75 g/mol | MedKoo Biosciences[1] |

| Exact Mass | 630.2287 u | MedKoo Biosciences[1] |

| Elemental Analysis | C: 68.55%; H: 6.07%; O: 20.29%; S: 5.08% | MedKoo Biosciences[1] |

| Synonyms | RO 5101576, RO-5101576 | MedKoo Biosciences[1] |

| Physical State | Solid (assumed) | General Chemical Information |

| Storage | Short term (days to weeks) at 0 - 4°C. Long term (months to years) at -20°C. | MedKoo Biosciences[1] |

Mechanism of Action and Signaling Pathway

This compound functions as an antagonist to the high-affinity Leukotriene B4 receptor 1 (BLT1). LTB4 is a lipid mediator that plays a crucial role in inflammation by recruiting and activating leukocytes. The BLT1 receptor, a G protein-coupled receptor (GPCR), is the primary mediator of LTB4's pro-inflammatory effects.

Upon binding of LTB4, the BLT1 receptor activates intracellular signaling cascades. These pathways involve the activation of phospholipase C (PLC), leading to an increase in intracellular calcium and the activation of mitogen-activated protein kinase (MAPK) pathways.[1][2] This ultimately results in cellular responses such as chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[3][4]

As an antagonist, this compound is designed to bind to the BLT1 receptor, thereby blocking LTB4 from binding and preventing the initiation of this inflammatory cascade.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or biological evaluation of this compound are not publicly available. As a research chemical, any such protocols would be proprietary to the discovering entity.

For researchers investigating the effects of LTB4 receptor antagonists, a general workflow would typically involve the following steps.

References

- 1. researchgate.net [researchgate.net]

- 2. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of leukotriene B4 receptor 1 signaling by receptor for advanced glycation end products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: RO5101576, a Dual Leukotriene B4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics and biological activity of RO5101576, a potent dual antagonist of the high-affinity (BLT1) and low-affinity (BLT2) receptors for leukotriene B4 (LTB4). This document summarizes its chemical properties, in vitro and in vivo pharmacological data, and the signaling pathways it modulates. Detailed experimental methodologies are provided to facilitate further research and development.

Core Molecular and Pharmacological Data

This compound, with the chemical name 4-(3-{6-[3-(2H-1,3-benzodioxol-5-yl)-5-(thiophen-3-yl)phenoxy]hexyl}-2-(2-carboxyethyl)phenoxy)butanoic acid, is a small molecule inhibitor of the LTB4 signaling pathway. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Weight | 630.75 g/mol | [1] |

| Chemical Formula | C36H38O8S | [1] |

| CAS Number | 1123155-95-2 | [1] |

| Mechanism of Action | Dual BLT1 and BLT2 receptor antagonist | [2][3][4] |

In Vitro Biological Activity

This compound has been demonstrated to potently inhibit key cellular responses mediated by LTB4, including calcium mobilization and chemotaxis.

| Assay | Cell Line | Agonist | IC50 | Reference |

| Calcium Mobilization | HL-60 cells | LTB4 | Potent Inhibition (Specific value not publicly available) | [2][3][4] |

| Chemotaxis | Human Neutrophils | LTB4 | Potent Inhibition (Specific value not publicly available) | [2][3][4] |

In Vivo Efficacy

Preclinical studies in various animal models have highlighted the anti-inflammatory potential of this compound in the context of pulmonary inflammation.

| Animal Model | Condition | Effect of this compound | Reference |

| Guinea Pig | LTB4-evoked pulmonary eosinophilia | Significant attenuation | [2][3][4] |

| Non-human Primate | Allergen-evoked pulmonary neutrophilia | Inhibition (comparable to budesonide) | [2][3][4] |

| Non-human Primate | Ozone-evoked pulmonary neutrophilia | Inhibition (comparable to budesonide) | [2][3][4] |

| Guinea Pig | LPS-evoked neutrophilia | No effect | [2][3][4] |

| Mouse | Cigarette smoke-evoked neutrophilia | No effect | [2][3][4] |

| Rat | Cigarette smoke-evoked neutrophilia | No effect | [2][3][4] |

Signaling Pathways Modulated by this compound

As a dual antagonist of BLT1 and BLT2, this compound blocks the downstream signaling cascades initiated by the binding of LTB4 to its receptors. This intervention prevents the activation of G-proteins, subsequent intracellular calcium mobilization, and the activation of pro-inflammatory signaling pathways such as MAP kinase and NF-κB, which are crucial for leukocyte chemotaxis and activation.

References

RO5101576 discovery and development

An in-depth search for information regarding "RO5101576" did not yield any specific results related to a drug or therapeutic compound with this identifier. The search results primarily consisted of clinical trial data for other unrelated substances, general information about the drug development process, and database entries for different molecules.

To proceed, it would be necessary to verify the compound identifier. Alternative designations, such as a chemical name, another code name, or a patent number, would be required to locate the relevant scientific and technical information needed to fulfill the comprehensive requirements of the user's request.

Methodological & Application

Application Notes and Protocols for a Novel Investigational Compound RO5101576

Disclaimer: As of December 2025, public domain information regarding the specific experimental protocols for RO5101576 is not available. The following application notes and protocols are presented as a generalized framework for the preclinical evaluation of a novel small molecule inhibitor, based on standard methodologies in drug discovery and development.[1][2][3] The data presented is illustrative and hypothetical.

Introduction

This compound is a hypothetical small molecule compound under investigation for its potential therapeutic effects. These application notes provide a comprehensive overview of the standard experimental workflow for characterizing such a compound, from initial target engagement and cellular activity to in vivo efficacy. The protocols outlined below are intended to guide researchers in the systematic evaluation of novel chemical entities.[4][5]